molecular formula C23H30N2O2S2 B11974503 (3Z)-1-butyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11974503
M. Wt: 430.6 g/mol
InChI Key: IHCGQYKIADLTFE-VXPUYCOJSA-N
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Description

The compound (3Z)-1-butyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, an indolone moiety, and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-butyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with an indolone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-butyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

(3Z)-1-butyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-1-butyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3Z)-1-butyl-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H30N2O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N2O2S2/c1-3-5-7-8-9-12-16-25-22(27)20(29-23(25)28)19-17-13-10-11-14-18(17)24(21(19)26)15-6-4-2/h10-11,13-14H,3-9,12,15-16H2,1-2H3/b20-19-

InChI Key

IHCGQYKIADLTFE-VXPUYCOJSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCCC)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCCC)SC1=S

Origin of Product

United States

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